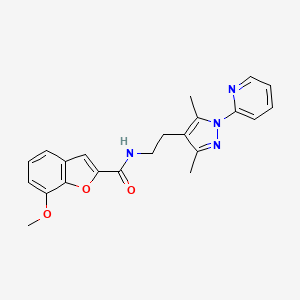

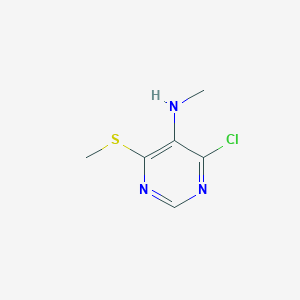

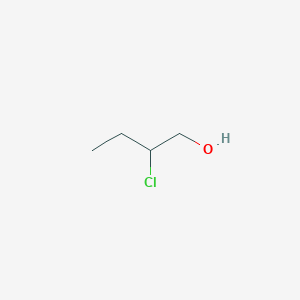

4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

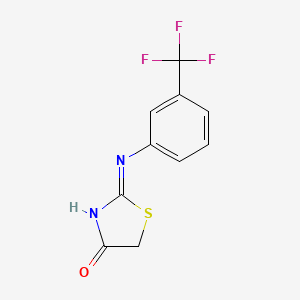

“4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine” is a halogenated heterocycle and a useful synthesis intermediate . It is also known by other names such as “4-Chloro-6-methyl-2-pyrimidinamine” and "2-Amino-4-chloro-6-methylpyrimidine" .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H6ClN3S . The molecular weight is 175.639 . The structure can be represented by the SMILES string: CNc1cc(Cl)ncn1 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, pyrimidine derivatives are known to undergo various reactions. For instance, 2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 138-142 °C . It has a molecular weight of 143.57 and an empirical formula of C5H6ClN3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Pyrimidinamines and Their Derivatives

Research on 4-Chloro-N-methyl-6-(methylthio)pyrimidin-5-amine and its derivatives has led to advancements in the synthesis and characterization of various pyrimidinamines. Schmidt (2002) investigated the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides through nucleophilic substitution, highlighting the influence of electronic or kinetic stabilization effects on the reaction outcomes Synthesis and characterization of stable betainic pyrimidinaminides.

Antimicrobial and Antitumor Properties

The exploration of antimicrobial and antitumor properties of pyrimidinamine derivatives has been a significant area of research. Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, demonstrating the antitumor properties of these compounds through pharmacological studies Synthesis and antitumor activity of new 5-(4-alkoxybenzyl)pyrimidines. Additionally, El‐Wahab et al. (2015) incorporated pyrimidine derivatives into polyurethane varnish and printing ink paste, showing promising antimicrobial effects against various microbial strains Synthesis and evaluation of new anti-microbial additive based on pyrimidine derivative.

Synthesis of Substituted Pyrimidines and Thiazolo[5,4-d]pyrimidines

Harnden and Hurst (1990) focused on the synthesis of substituted pyrimidines and thiazolo[5,4-d]pyrimidines, utilizing 5-amino-2-methylthiazolo[5,4-d]pyrimidine-7-thiol for preparing novel pyrimidine derivatives. Their work demonstrates the versatility of pyrimidin-5-amine in synthesizing various heterocyclic compounds with potential chemical and biological applications The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines.

Antihypertensive Activity of Pyrimidine Derivatives

The antihypertensive properties of pyrimidine derivatives have also been explored. Bennett et al. (1981) prepared and evaluated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, finding that some compounds notably lowered blood pressure in spontaneously hypertensive rats, suggesting potential applications in developing new antihypertensive drugs Antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJCSPUOYKXVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CN=C1Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)

![2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)

![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2956460.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)